molecular formula C11H15BrN2O2 B5113931 5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

Cat. No.: B5113931
M. Wt: 287.15 g/mol
InChI Key: DLMZDSJCBVYTHG-UHFFFAOYSA-N
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Description

5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a bromine atom and a piperidine ring in its structure makes it a compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:

    Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Amidation: The brominated furan is then reacted with 1-methylpiperidine-4-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It serves as a probe to study the function of specific proteins and enzymes in biological systems.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with similar structural features but different substituents.

    2-bromo-5-(N-methylpyrazol-4-yl)pyridine: A pyridine derivative with a bromine atom and a piperidine ring.

Uniqueness

5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is unique due to its specific combination of a brominated furan ring and a piperidine carboxamide group. This unique structure imparts distinct biological activities and makes it a valuable compound for drug development and research.

Properties

IUPAC Name

5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-14-6-4-8(5-7-14)13-11(15)9-2-3-10(12)16-9/h2-3,8H,4-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMZDSJCBVYTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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